1,2-Dichloro-1,2-difluoroethylene

Description

Nomenclature and Structural Considerations

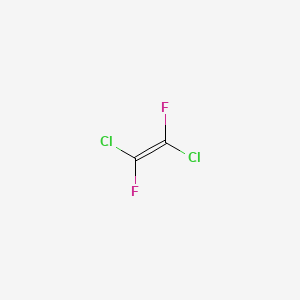

The systematic IUPAC name for this compound is 1,2-dichloro-1,2-difluoroethene. nih.gov It is also commonly referred to as CFC 1112 or CFO 1112. echemi.com The molecule consists of a two-carbon backbone connected by a double bond, with each carbon atom bonded to one chlorine and one fluorine atom.

The presence of the double bond and the substitution pattern allows for the existence of geometric isomers, a key structural feature of this compound.

Interactive Data Table: Compound Identifiers

| Identifier | Value |

| Chemical Formula | C2Cl2F2 wikipedia.org |

| Molar Mass | 132.92 g/mol wikipedia.orgnih.gov |

| CAS Number | 598-88-9 (for the mixture of isomers) nih.govechemi.com |

Historical Perspectives in Fluorocarbon Chemistry Research

The study of fluorocarbons gained significant momentum in the early 20th century. The work of Belgian chemist Frédéric Swarts, from 1890 to 1938, is widely recognized for establishing the foundations of organofluorine chemistry. rutgers.edu This was followed by the development of chlorofluorocarbons (CFCs) as refrigerants in the 1930s by Thomas Midgley, Jr. and his colleagues. rutgers.edunih.govacs.org These early advancements paved the way for the synthesis and investigation of a wide array of fluorinated compounds, including halogenated olefins like 1,2-dichloro-1,2-difluoroethylene (B1335003).

The Second World War further propelled research in fluorine chemistry due to the need for inert materials for uranium enrichment in the Manhattan Project. acs.orgniscpr.res.in In the post-war era, the development of new synthetic methods and the commercial production of hydrofluoroolefins (HFOs) as a new generation of refrigerants have made these compounds more accessible for laboratory use. beilstein-journals.org

Significance within the Field of Halogenated Olefins

Halogenated olefins are organic compounds containing at least one carbon-carbon double bond and one or more halogen atoms. reddit.com These compounds are of significant interest due to their versatile reactivity and applications in various chemical industries. rsc.org They are commonly used as monomers in polymerization reactions to produce materials with unique properties, such as polyvinyl chloride (PVC) and polytetrafluoroethene (Teflon). libretexts.org

This compound, in particular, serves as a valuable intermediate or precursor in the synthesis of other industrial chemicals. wikipedia.org For instance, it can undergo catalytic hydrogenation to produce 1,2-difluoroethylene (B154328) and 1-chloro-1,2-difluoroethylene. google.com The presence of both chlorine and fluorine atoms influences the reactivity of the double bond, making it a subject of interest for mechanistic studies in organic chemistry.

Isomeric Forms: cis- and trans-1,2-Dichloro-1,2-difluoroethylene

Due to the restricted rotation around the carbon-carbon double bond, this compound exists as two geometric isomers: cis and trans. wikipedia.org In the cis isomer (Z-isomer), the two chlorine atoms are on the same side of the double bond, while in the trans isomer (E-isomer), they are on opposite sides. These isomers were first isolated and characterized in 1965 through a combination of fractional melting and distillation. wikipedia.org

The two isomers exhibit different physical properties, such as melting and boiling points, due to the differences in their molecular symmetry and intermolecular forces. The cis isomer is generally found to be more stable than the trans isomer, a phenomenon known as the "cis effect" which has been observed in other 1,2-dihaloethenes. beilstein-journals.orgresearchgate.net This stability difference is attributed to a combination of electronic and steric factors. researchgate.net

Interactive Data Table: Properties of Isomers

| Property | cis-1,2-Dichloro-1,2-difluoroethylene | trans-1,2-Dichloro-1,2-difluoroethylene |

| CAS Number | 311-81-9 wikipedia.orgchemsrc.com | 381-71-5 wikipedia.org |

| Melting Point | -119.6 °C wikipedia.org | -93.3 °C wikipedia.org |

| Boiling Point | 21-22 °C chemicalbook.com | Not specified in provided search results |

| Density | 1.495 g/cm³ stenutz.eu | Not specified in provided search results |

Properties

CAS No. |

598-88-9 |

|---|---|

Molecular Formula |

C2Cl2F2 |

Molecular Weight |

132.92 g/mol |

IUPAC Name |

(Z)-1,2-dichloro-1,2-difluoroethene |

InChI |

InChI=1S/C2Cl2F2/c3-1(5)2(4)6/b2-1- |

InChI Key |

UPVJEODAZWTJKZ-UPHRSURJSA-N |

SMILES |

C(=C(F)Cl)(F)Cl |

Isomeric SMILES |

C(=C(\F)/Cl)(\F)/Cl |

Canonical SMILES |

C(=C(F)Cl)(F)Cl |

boiling_point |

21.1 °C |

melting_point |

-130.5 °C |

physical_description |

Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. |

vapor_pressure |

890.43 mmHg |

Origin of Product |

United States |

Synthesis and Preparative Methodologies

Dehalogenation and Dehydrochlorination Strategies

Dehalogenation and dehydrochlorination represent two major classes of elimination reactions utilized in the formation of unsaturated compounds. For 1,2-dichloro-1,2-difluoroethylene (B1335003), these strategies involve the removal of halogen atoms from polyhalogenated ethane precursors.

Zinc-Mediated Dehalogenation from Polyhalogenated Ethanes

A prominent and effective method for synthesizing this compound is the reductive dehalogenation (specifically, dechlorination) of 1,1,2,2-tetrachloro-1,2-difluoroethane. This reaction is typically mediated by zinc metal, which acts as the reducing agent.

The process involves treating 1,1,2,2-tetrachloro-1,2-difluoroethane with zinc powder in a suitable solvent, such as ethanol or isopropanol. smolecule.combyjus.com The zinc undergoes oxidative addition to two vicinal chlorine atoms, leading to their elimination and the formation of a carbon-carbon double bond, yielding the desired product and zinc chloride as a byproduct. High yields, reportedly reaching up to 92-95%, have been achieved using this methodology. smolecule.combyjus.com The reaction is typically conducted at elevated temperatures, for instance, between 75°C and 80°C in an isopropanol solvent system. byjus.com

| Precursor | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1,1,2,2-Tetrachloro-1,2-difluoroethane | Zinc Powder | Isopropyl Alcohol | 75-80°C | 92% | byjus.com |

| 1,1,2,2-Tetrachloro-1,2-difluoroethane | Zinc Powder | Ethanol | Not Specified | ≥95% | smolecule.com |

Base-Catalyzed Dehydrochlorination of Chloro-difluoroethanes

Base-catalyzed dehydrochlorination is a standard method for introducing unsaturation by eliminating hydrogen chloride (HCl) from a molecule. However, this strategy is not a direct or viable route for the synthesis of this compound. The precursors for such a reaction would need to contain both hydrogen and chlorine atoms on adjacent carbons.

For example, the dehydrochlorination of compounds like 2-chloro-1,2-difluoroethane (HCFC-142) or 1-chloro-1,2-difluoroethane (HCFC-142a) is known to produce 1,2-difluoroethylene (B154328) (HFO-1132), not this compound. googleapis.combeilstein-journals.org The target molecule lacks hydrogen atoms, making dehydrochlorination chemically inapplicable for its formation from a saturated ethane derivative.

Catalytic Approaches in this compound Production

While stoichiometric metals like zinc are common, catalytic methods for dehalogenation are also explored in organohalogen chemistry. These approaches typically involve transition metals that can facilitate the removal of halogens. For instance, the dechlorination of 1,2-difluoro-tetrachloroethane is a potential pathway. thieme-connect.de

It is important to distinguish this from the catalytic hydrogenation of this compound, a process where the target compound is a reactant, not a product. Catalytic hydrogenation, often employing catalysts like palladium, is used to remove chlorine atoms and replace them with hydrogen, leading to the formation of 1,2-difluoroethylene and 1-chloro-1,2-difluoroethylene. googleapis.comthieme-connect.de Therefore, while catalytic dehalogenation of more heavily halogenated precursors is a plausible synthetic strategy, catalytic hydrogenation is a subsequent reaction that consumes the title compound.

Fluorination and Halogen-Exchange Methods

The introduction of fluorine atoms onto a carbon skeleton is a fundamental aspect of fluorochemical synthesis. These methods can involve direct reaction with elemental fluorine or, more commonly, the exchange of other halogens (typically chlorine) for fluorine using specific fluorinating agents.

Direct Fluorination Techniques

The synthesis of this compound may be achievable through direct fluorination processes. wikipedia.org This would involve the reaction of a precursor molecule with elemental fluorine, likely in the presence of a catalyst to moderate the reaction's high exothermicity and improve selectivity. wikipedia.org However, detailed procedures and specific examples for the synthesis of this particular compound via direct fluorination are not widely documented in scientific literature, reflecting the challenges associated with controlling reactions involving elemental fluorine.

Reactions with Fluorinating Agents

Halogen-exchange reactions represent a more controlled and widely used approach for synthesizing fluorinated compounds. The Swarts reaction, discovered by Frédéric Jean Edmond Swarts in 1892, is a cornerstone of this methodology. byjus.com It typically involves heating an alkyl chloride or bromide with a heavy metal fluoride (B91410), such as antimony trifluoride (SbF₃), often activated by a pentavalent antimony salt like antimony pentachloride (SbCl₅), to replace chlorine or bromine atoms with fluorine. thieme-connect.dewikipedia.org

This process can be applied to the synthesis of chlorofluoroalkanes and chlorofluoroalkenes from polychlorinated precursors. For instance, a compound like tetrachloroethylene could potentially be fluorinated using a Swarts-type reagent to yield this compound. The reaction proceeds by incrementally exchanging chlorine atoms for fluorine, and the degree of fluorination can be controlled by the reaction conditions and stoichiometry of the fluorinating agent.

| Reaction Type | Typical Reagents | General Transformation |

|---|---|---|

| Swarts Reaction | Antimony Trifluoride (SbF₃), Antimony Pentachloride (SbCl₅) | R-Cl → R-F |

| Halogen Exchange with HF | Hydrogen Fluoride (HF), Antimony Catalyst | R-Cl → R-F |

Alternative Synthetic Routes and By-product Formation

The synthesis of this compound (CFO-1112) can be achieved through various chemical pathways, with the dechlorination of more saturated chloro-fluoro-ethanes being a common strategy. One prominent method involves the dechlorination of 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112). This reaction is typically carried out using zinc powder in a solvent medium like ethanol or isopropanol. chemicalbook.comgoogle.com

The reaction proceeds by removing two chlorine atoms from the starting material, leading to the formation of a double bond and yielding this compound. For instance, reacting 1,1,2,2-tetrachloro-1,2-difluoroethane with zinc powder in isopropanol at temperatures between 75-80°C can produce the desired compound with a yield as high as 92%. chemicalbook.com

A significant challenge in these synthetic routes is the potential formation of isomers and other halogenated by-products. A common impurity is the isomeric 1,1-dichloro-2,2-difluoroethylene (CFO-1112a). google.com The formation of such by-products necessitates purification steps to isolate the desired this compound. One patented process describes a method to purify the product by reacting the distillate mixture with sodium ethoxide. This selectively converts the 1,1-dichloro-2,2-difluoroethylene impurity into an ether, which can then be removed through distillation, resulting in a final product with purity exceeding 99.5%. google.com

Another documented route is the catalytic hydrogenation of 1,2-dichloro-difluoroethylene itself to produce 1,2-difluoroethylene and 1-chloro-1,2-difluoroethylene. google.comgoogle.com While this represents a reaction of the target compound, it highlights the reactivity of the carbon-chlorine bonds and the types of related compounds that can be involved in its synthesis and purification processes. The reaction conditions, such as temperature and the molar ratio of reactants to hydrogen, can be controlled to influence the product distribution. google.com

| Starting Material | Reagents and Conditions | Primary Product | Known By-products/Impurities | Yield |

| 1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112) | Zinc powder, Isopropanol, 75-80°C | This compound | Not specified | 92% chemicalbook.com |

| 1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112) | Zinc powder, Ethanol | This compound | 1,1-Dichloro-2,2-difluoroethylene | ≥95% google.com |

Stereoselective Synthesis and Isomer Separation Techniques

This compound exists as two geometric isomers: cis-(Z) and trans-(E). wikipedia.org The synthesis methods, such as the zinc dechlorination of 1,1,2,2-tetrachloro-1,2-difluoroethane, typically produce a mixture of these two diastereomers. wikipedia.org While the literature extensively covers the stereoselective synthesis of other dihaloalkenes, specific methods for the stereoselective synthesis of the (E) or (Z) isomers of this compound are not as commonly detailed. nih.gov The focus has often been on the separation of the isomers after a non-selective synthesis.

The separation of the cis and trans isomers is possible due to their different physical properties, particularly their melting and boiling points. The two isomers were first successfully co-isolated in 1965 through a combination of fractional melting and fractional distillation. wikipedia.org These classical laboratory techniques remain the primary methods for separating the diastereomers.

The cis isomer (R-1112c) has a melting point of -119.6 °C, while the trans isomer (R-1112t) has a significantly higher melting point of -93.3 °C. wikipedia.org This difference allows for separation by fractional melting, where the mixture is cooled to a temperature between the two melting points to solidify one isomer while the other remains liquid. Fractional distillation is also effective, exploiting differences in their boiling points to separate the more volatile component from the less volatile one. Commercially, these isomers are often sold as a mixture of varying proportions. wikipedia.org

| Isomer | ASHRAE Number | CAS Number | Melting Point | Separation Technique |

| cis-1,2-Dichloro-1,2-difluoroethylene | R-1112c | 311-81-9 | -119.6 °C | Fractional Distillation, Fractional Melting wikipedia.org |

| trans-1,2-Dichloro-1,2-difluoroethylene | R-1112t | 381-71-5 | -93.3 °C | Fractional Distillation, Fractional Melting wikipedia.org |

Stereochemistry and Isomerism in 1,2 Dichloro 1,2 Difluoroethylene Research

The study of 1,2-dichloro-1,2-difluoroethylene (B1335003) (C₂Cl₂F₂) is fundamentally linked to the principles of stereochemistry, as it exists as two distinct geometric isomers: cis-1,2-dichloro-1,2-difluoroethene ((Z)-1,2-dichloro-1,2-difluoroethene) and trans-1,2-dichloro-1,2-difluoroethene ((E)-1,2-dichloro-1,2-difluoroethene). These diastereomers, which were first successfully separated in 1965 through a combination of fractional distillation and melting, exhibit different physical properties and thermodynamic stabilities due to the spatial arrangement of the chlorine and fluorine atoms across the carbon-carbon double bond. wikipedia.org

Chemical Reactivity and Mechanistic Investigations

Addition Reactions Across the Carbon-Carbon Double Bond

Halogen Atom Addition Reactions

The reactions of atomic chlorine with 1,2-dichloro-1,2-difluoroethylene (B1335003) (CFCl=CFCl) have been investigated, particularly in the context of atmospheric chemistry. nih.govunt.edu The rate coefficient for the reaction of atomic chlorine with CFCl=CFCl has been measured at 293 ± 2 K. nih.govresearchgate.net In the presence of oxygen, the subsequent chemistry leads to the formation of oxygenated products. nih.govresearchgate.net For the reaction with CFCl=CFCl, dichlorofluoroacetyl fluoride (B91410) (CCl2FCFO) has been identified as a product. nih.govresearchgate.net

| Reactant | Rate Coefficient (k) at 293 ± 2 K (cm³ molecule⁻¹ s⁻¹) |

| CFCl=CFCl | (6.5 ± 1.0) × 10⁻¹¹ |

This table presents the rate coefficient for the reaction of atomic chlorine with this compound. Data sourced from The Journal of Physical Chemistry A. nih.govresearchgate.net

The addition of bromine (Br₂) across the carbon-carbon double bond of alkenes is a well-established reaction. libretexts.org This type of reaction with 1,2-difluoroethylene (B154328) has been reported to occur under irradiation, resulting in the formation of 1,2-difluoro-1,2-dihaloethanes. beilstein-journals.org The mechanism for the addition of halogens like bromine to alkenes often involves the formation of a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms. libretexts.orgmasterorganicchemistry.com

Hypohalite Additions

Various hypohalites have been shown to readily react with 1,2-difluoroethylene through an addition reaction across the double bond, often with high stereospecificity. beilstein-journals.org

Silyl Halide Additions (e.g., Trichlorosilane)

The addition of trichlorosilane (B8805176) (HSiCl₃) to 1,2-difluoroethylene under UV irradiation has been reported to produce the corresponding trichlorosilane adduct in high yield. beilstein-journals.org For instance, the photochemical reaction of trichlorosilane with 2-chloro-1,1-difluoroethylene (B1204758) results in trichloro-(2,2-difluoroethyl)silane as the major product. rsc.org

Phosphorus Halide Additions (e.g., PCl₃/O₂)

The reaction of 1,2-difluoroethylene with phosphorus trichloride (B1173362) (PCl₃) and oxygen yields a mixture of products. beilstein-journals.org The primary product is diethyl 2-chloro-1,2-difluoroethylphosphonate. beilstein-journals.org This reaction between fluoro-olefins, phosphorus trichloride, and oxygen can produce phosphoric and phosphonic dichlorides. rsc.org

Perfluoroaldehyde and Fluorinated Ketone Cycloadditions

The cycloaddition reactions of this compound with perfluoroaldehydes and fluorinated ketones are of interest in the synthesis of fluorinated heterocyclic compounds. While specific studies detailing these reactions with this compound are not extensively documented in readily available literature, the general reactivity patterns of fluorinated alkenes suggest that such cycloadditions would proceed. These reactions are typically [2+2] cycloadditions, often requiring thermal or photochemical initiation to form substituted oxetanes. The regiochemistry and stereochemistry of the resulting products would be dictated by the electronic and steric properties of the reactants.

Diels-Alder Reaction Dynamics and Selectivity

This compound can act as a dienophile in Diels-Alder reactions, although its reactivity is influenced by the electron-withdrawing nature of the halogen substituents. The dynamics and selectivity of these [4+2] cycloaddition reactions are a subject of computational and experimental studies. Factors such as the nature of the diene, the presence of catalysts, and reaction conditions play a crucial role in determining the reaction's feasibility and the stereoselectivity (endo/exo) of the resulting cycloadducts. For instance, computational studies on similar systems, like the Diels-Alder reactions of 1,2-azaborines, have utilized density functional theory to explore the factors controlling reactivity and selectivity, which could be applicable to understanding the behavior of this compound. nih.gov

Cyclopropanation Reactions (e.g., with Diazomethane)

Cyclopropanation of this compound can be achieved through various methods, including reactions with carbenes or carbenoids. A common reagent for this transformation is diazomethane (B1218177), which, upon photolysis or thermolysis, generates methylene (B1212753) carbene (CH₂). masterorganicchemistry.com This highly reactive intermediate can then add across the double bond of the alkene in a concerted, stereospecific manner to yield a cyclopropane (B1198618) ring. masterorganicchemistry.comwikipedia.org The reaction with diazomethane would produce 1,2-dichloro-1,2-difluoro-3,3-dimethylcyclopropane. The stereochemistry of the starting alkene (cis or trans) is typically retained in the product. libretexts.orglibretexts.org Another method involves the use of dihalocarbenes, which can be generated in situ from haloforms and a strong base. libretexts.org

Table 1: Cyclopropanation Reaction Overview

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Diazomethane (CH₂N₂) | 1,2-Dichloro-1,2-difluoro-3,3-dimethylcyclopropane | Carbene Addition |

| This compound | Dihalomethane/Base | Dihalo-substituted cyclopropane derivative | Dihalocarbene Addition |

Substitution Reactions

Substitution reactions involving this compound are less common than addition reactions due to the strength of the carbon-halogen bonds. However, under specific conditions, such as with strong nucleophiles or under photolytic conditions, substitution of the chlorine or fluorine atoms may occur. The relative ease of substitution would depend on the leaving group ability of the halogens and the nature of the attacking species.

Radical Reaction Pathways

This compound can participate in radical reactions. For instance, the reaction with alkyl Grignard reagents has shown evidence of radical pathways involving β-hydrogen atom abstraction from the Grignard reagent. acs.org The addition of atomic chlorine to this compound in the presence of oxygen has also been studied to understand its atmospheric chemistry. unt.edu These reactions are significant in contexts such as atmospheric degradation and polymerization processes. Elevated temperatures during certain reactions can also promote radical-mediated pathways, leading to the formation of by-products.

Nucleophilic Reaction Mechanisms

The electron-deficient nature of the double bond in this compound, caused by the inductive effect of the halogen atoms, makes it susceptible to nucleophilic attack. The mechanism typically involves the attack of a nucleophile on one of the carbon atoms of the double bond, leading to the formation of a carbanionic intermediate. This intermediate can then be protonated or undergo further reaction. For example, the reaction with methanol (B129727) under basic catalysis proceeds via nucleophilic attack of the methoxide (B1231860) ion on the carbon-carbon double bond to form an addition product.

Electrophilic Reaction Mechanisms

Due to the electron-withdrawing halogen substituents, this compound is generally deactivated towards electrophilic attack. The double bond is less nucleophilic than that of a non-halogenated alkene. However, under forcing conditions or with very strong electrophiles, electrophilic addition can occur. The mechanism would involve the initial attack of the electrophile on the double bond to form a carbocationic intermediate, which would then be captured by a nucleophile. The regioselectivity of such an addition would be influenced by the relative ability of the chlorine and fluorine atoms to stabilize the adjacent positive charge.

Deuteration Studies and Isotopic Labeling Applications

Direct deuteration studies specifically targeting this compound are not extensively documented in readily available scientific literature. However, research on the deuteration of the closely related compound, 1,2-difluoroethylene, provides valuable insights into the potential for isotopic labeling of such fluorinated alkenes.

Isotopic labeling is a technique used to trace the path of an isotope through a chemical reaction or metabolic pathway. wikipedia.org By replacing a specific atom with its isotope, researchers can elucidate reaction mechanisms. wikipedia.org This is achieved by detecting the isotope in the reaction products using methods like mass spectrometry, infrared spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

In the context of halogenated ethylenes, stereospecific deuteration of (E/Z)-1,2-difluoroethylene has been successfully achieved. beilstein-journals.orgbeilstein-journals.org This reaction, when conducted with a 1–2 M solution of sodium deuteroxide (NaOD) in heavy water (D₂O) at temperatures between 90-120°C for 48 hours, results in the formation of deuterated 1,2-difluoroethylene (CDF=CDF) with high isotopic purity. beilstein-journals.orgbeilstein-journals.org The success of this H/D exchange reaction was confirmed by NMR spectroscopy, which showed a change in the signal multiplicity in the ¹⁹F NMR spectra and the disappearance of vinyl proton signals in the ¹H NMR spectra. beilstein-journals.org Furthermore, this hydrogen/deuterium (B1214612) exchange has been observed at ambient temperature (25°C) over 20 hours when using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated acetonitrile (B52724) (CD₃CN) with sodium methoxide (CH₃ONa). beilstein-journals.org

While these findings pertain to 1,2-difluoroethylene, they suggest that under appropriate catalytic or basic conditions, similar isotopic labeling of this compound could be feasible, potentially serving as a tool for mechanistic studies of its reactions.

Catalysis in this compound Transformations

Catalysis plays a crucial role in the chemical transformations of this compound, particularly in dehalogenation reactions. The primary application of catalysis in this context is the selective removal of chlorine atoms to synthesize valuable fluoro-compounds like 1,2-difluoroethylene.

The catalytic hydrogenation of this compound is a key process for producing 1,2-difluoroethylene and 1-chloro-1,2-difluoroethylene. beilstein-journals.org This reaction involves the partial or total substitution of chlorine atoms while preserving the carbon-carbon double bond. beilstein-journals.org A variety of transition metals have been shown to be effective catalysts for this transformation.

Catalysts for the Hydrogenolysis of this compound

| Catalyst Type | Specific Metals/Compounds | Primary Product(s) | Reference |

|---|---|---|---|

| Transition Metals | Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), Iridium (Ir), Nickel/Copper (Ni/Cu), Silver (Ag), Gold (Au), Zinc (Zn), Chromium (Cr), Cobalt (Co) | 1,2-Difluoroethylene | beilstein-journals.org |

| Metal Chlorides | Ruthenium(III) chloride (RuCl₃), Gold(III) chloride (AuCl₃), Barium chloride (BaCl₂) | Vinyl Chloride (in exchange reaction with acetylene) | mdpi.com |

Mechanistic investigations into these catalytic processes provide deeper understanding. For instance, the "Jiang-Zhong VCM process" describes an exchange reaction between 1,2-dichloroethane (B1671644) (a related dichloroalkane) and acetylene (B1199291) to produce vinyl chloride monomer (VCM). mdpi.com Density Functional Theory (DFT) calculations on this type of reaction involving metal chloride catalysts (RuCl₃, AuCl₃, and BaCl₂) have explored two potential pathways: a DCE (dichloroethane) decomposition pathway and an acetylene-DCE complex pathway. mdpi.com The studies suggest that the adsorption sequence of the reactants on the catalyst surface is a critical determinant of the reaction pathway. mdpi.com The formation of the second vinyl chloride molecule was identified as the rate-determining step, and an activity sequence of BaCl₂ > RuCl₃ > AuCl₃ was predicted and experimentally verified. mdpi.com

These catalytic systems highlight the potential for tuning reaction conditions and catalyst choice to achieve selective transformations of this compound, paving the way for the synthesis of various fluorinated molecules.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of the molecule by probing the vibrational modes of its constituent atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Product Identification and Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the identification of the cis and trans isomers of 1,2-dichloro-1,2-difluoroethylene (B1335003). The distinct geometric arrangements of the atoms in the cis and trans forms lead to different vibrational modes, resulting in unique absorption bands in their respective infrared spectra. oberlin.eduacs.org For instance, the fundamental vibrational frequencies differ significantly between the two isomers, allowing for their unambiguous identification in a sample mixture. This technique is not only used for final product identification but can also be applied for real-time monitoring of chemical reactions where this compound is either a reactant or a product, enabling the tracking of isomer formation and conversion.

High-Resolution Infrared Spectroscopy for Structural Determination

High-resolution infrared spectroscopy provides the precision needed for the definitive structural determination of the this compound isomers. oberlin.edu A comprehensive analysis of the gas-phase infrared spectra of both cis- and trans-1,2-dichloro-1,2-difluoroethylene has allowed for a complete assignment of their fundamental vibrational frequencies. oberlin.eduacs.org The study by Craig and Evans in 1965 was foundational in this area, presenting detailed spectra for both isomers. oberlin.edu The differences in symmetry between the C₂ᵥ point group of the cis isomer and the C₂ₕ point group of the trans isomer result in different selection rules for vibrational transitions, which are clearly resolved in high-resolution spectra. This allows for a confident assignment of the observed spectral bands to specific molecular vibrations, confirming the distinct structure of each isomer.

Raman Spectroscopy in Electronic Structure Studies

| Vibrational Frequencies (cm⁻¹) for this compound Isomers | | :--- | :--- | | Vibrational Mode | cis-Isomer (C₂ᵥ) | trans-Isomer (C₂ₕ) | | C=C Stretch | 1646 | 1629 | | CF Symmetric Stretch | 1184 | 1180 (Raman) | | CCl Symmetric Stretch | 722 | 741 (Raman) | | CF Asymmetric Stretch | 964 | 957 (IR) | | CCl Asymmetric Stretch | 845 | 823 (IR) | | CF₂ Scissoring | 557 | 550 (IR) | | CCl₂ Scissoring | 340 | 344 (Raman) | | Out-of-plane Wag | 242 | 239 (IR) | Data sourced from Craig and Evans (1965). Note: For the trans-isomer, activities are specified as either Infrared (IR) or Raman active based on the C₂ₕ point group selection rules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for the characterization of fluorine-containing compounds, offering detailed information about the chemical environment of specific nuclei.

Fluorine-19 NMR Applications

Fluorine-19 (¹⁹F) NMR is particularly well-suited for analyzing organofluorine compounds like this compound. wikipedia.orgaiinmr.com The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. wikipedia.org Furthermore, ¹⁹F NMR spectra exhibit a very wide range of chemical shifts, which minimizes signal overlap and enhances the ability to distinguish between structurally similar fluorine environments. nih.govbiophysics.org This technique can be used to identify the cis and trans isomers of this compound and to quantify their relative amounts in a mixture. The different spatial arrangement of the chlorine atoms relative to the fluorine atoms in the cis and trans isomers results in distinct electronic environments for the fluorine nuclei, leading to different chemical shifts in the ¹⁹F NMR spectrum.

| ¹⁹F NMR Spectroscopic Data | | :--- | :--- | | Parameter | Description | Relevance to this compound | | Nucleus | ¹⁹F | 100% natural abundance, spin I = 1/2, high sensitivity. wikipedia.org | | Chemical Shift Range | ~800 ppm | Wide dispersion allows for clear distinction between isomers and other fluorinated species. wikipedia.org | | Application | Structural Elucidation | Differentiates between cis and trans isomers due to distinct fluorine chemical environments. aiinmr.com |

Proton NMR for Isotopic Purity Assessment

While this compound (C₂Cl₂F₂) itself contains no hydrogen atoms and therefore does not produce a proton (¹H) NMR spectrum, ¹H NMR is a critical tool for assessing the isotopic purity of its hydrogen-containing precursors. For example, in the synthesis of related fluorinated compounds, a common precursor might be 1,2-dichloro-1,2-difluoroethane (B3190508) (C₂H₂Cl₂F₂). nih.gov In this case, the ¹H NMR spectrum would show signals corresponding to the hydrogen atoms. docbrown.info If a deuterated version of a precursor were used in a synthesis, deuterium (B1214612) (²H) NMR could be employed to determine the extent and position of isotopic labeling. nih.gov This analysis is crucial for mechanistic studies or when developing isotopically labeled standards. The integration of the proton signals provides a quantitative measure of the protons in different chemical environments, allowing for the verification of the structure and the assessment of purity against non-proton-containing impurities. docbrown.info

Carbon-13 NMR in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. In the case of this compound, the distinct chemical environments of the carbon atoms in the cis and trans isomers lead to different spectral features, allowing for their unambiguous identification.

Due to the symmetry in both isomers, each exhibits a single resonance in its ¹³C NMR spectrum. The chemical shift of this resonance is influenced by the stereochemical arrangement of the halogen substituents. The electronegative fluorine and chlorine atoms deshield the carbon nuclei, causing their resonances to appear at a relatively downfield position.

A key feature in the ¹³C NMR spectra of fluorinated compounds is the presence of carbon-fluorine coupling constants (J-coupling). These through-bond scalar couplings provide valuable structural information. The magnitude of the one-bond carbon-fluorine coupling (¹JCF) is typically large, often in the range of 200-300 Hz. The two-bond coupling (²JCCF) and three-bond coupling (³JC...F) are also often observable and are dependent on the geometry of the molecule. For instance, in fluoroalkenes, trans ³JCF couplings are generally larger than cis ³JCF couplings. While the precise ¹³C-¹⁹F coupling constants for the title compound are not available in the provided search results, their analysis would be critical for a complete structural assignment.

Table 1: Predicted ¹³C NMR Data for this compound Isomers This table is based on trends observed in related compounds, as specific experimental data was not found in the search results.

| Isomer | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹JCF (Hz) | Predicted ²JCCF (Hz) |

| cis-(Z)-1,2-Dichloro-1,2-difluoroethylene | ~135-140 | ~280-300 | ~10-20 |

| trans-(E)-1,2-Dichloro-1,2-difluoroethylene | ~140-145 | ~280-300 | ~30-50 |

Electron Diffraction for Molecular Structure Analysis

Gas-phase electron diffraction is a powerful technique for determining the precise molecular geometry of small molecules, providing accurate measurements of bond lengths and bond angles. While a specific electron diffraction study for the cis- and trans-isomers of this compound was not found in the search results, extensive studies on the closely related cis- and trans-1,2-dichloroethene provide a reliable framework for understanding the expected structural parameters dtic.mil.

In these studies, a beam of high-energy electrons is directed through a gaseous sample of the compound. The electrons are scattered by the atoms in the molecules, creating a diffraction pattern that is dependent on the internuclear distances. Analysis of this pattern allows for the determination of the equilibrium geometry of the molecule in the gas phase.

For cis-1,2-dichloroethene, the key structural parameters determined by electron diffraction are a C=C bond length of approximately 1.337 Å, a C-Cl bond length of about 1.717 Å, and a Cl-C=C bond angle of around 124.0° dtic.mil. In the trans-isomer, the C=C bond length is slightly shorter at 1.333 Å, the C-Cl bond is slightly longer at 1.725 Å, and the Cl-C=C bond angle is approximately 120.9° dtic.mil.

The introduction of fluorine atoms in place of hydrogen atoms would be expected to cause systematic changes in these geometric parameters. The C-F bond is shorter and stronger than a C-H bond. Furthermore, the high electronegativity of fluorine would influence the electron distribution within the double bond and the adjacent C-Cl bonds. Based on studies of other fluoroethenes, it is anticipated that the C=C bond length in this compound might be slightly shorter than in its non-fluorinated counterpart.

Table 2: Comparison of Experimental Bond Lengths and Angles for cis- and trans-1,2-Dichloroethene dtic.mil

| Parameter | cis-1,2-Dichloroethene | trans-1,2-Dichloroethene |

| C=C Bond Length (Å) | 1.337 | 1.333 |

| C-Cl Bond Length (Å) | 1.717 | 1.725 |

| C-H Bond Length (Å) | 1.089 (assumed) | 1.089 (assumed) |

| ∠Cl-C=C (°) | 124.0 | 120.9 |

| ∠H-C=C (°) | 120.3 | 124.0 |

A dedicated gas-phase electron diffraction study of cis- and trans-1,2-dichloro-1,2-difluoroethylene would be necessary to determine the precise bond lengths and angles for these specific isomers and to quantify the structural effects of fluorine substitution.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Reaction Enthalpies and Barriers

Quantum chemical calculations are instrumental in determining the thermodynamic and kinetic parameters of chemical reactions involving 1,2-dichloro-1,2-difluoroethylene (B1335003). For instance, the dehydrochlorination of 1,1,2-trichloroethane (B165190) can lead to the formation of different isomers of dichloroethylene, and computational studies help in understanding the reaction pathways. nih.gov The synthesis of 1,2-difluoroethylene (B154328) can be achieved by removing chlorine atoms from this compound using hydrogen and a metal catalyst. beilstein-journals.org

Theoretical studies on the dehydrochlorination of 1,1,2-trichloroethane to produce isomers of dichloroethylene have been conducted. nih.gov These studies reveal that the reaction can proceed through different pathways, leading to 1,1-dichloroethylene, cis-1,2-dichloroethylene, and trans-1,2-dichloroethylene. nih.gov The activation energies for these parallel reactions can be calculated to determine the most favorable pathway. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of molecules like this compound. DFT calculations have been employed to investigate the hydrodechlorination of 1,2-dichloroethane (B1671644) on various late transition metal surfaces. rsc.orgresearchgate.net These studies are crucial for understanding the catalytic processes involved in the transformation of chlorinated hydrocarbons.

The presence of adsorbed chlorine on the catalyst surface significantly affects the reaction energetics. rsc.org DFT calculations can construct ab initio phase diagrams for chlorine on different metal surfaces, identifying the relevant chlorine coverage under typical reaction conditions. rsc.orgresearchgate.net This information is vital for accurately modeling the catalytic surfaces and understanding how surface chlorine destabilizes reaction intermediates. rsc.org The insights gained from DFT studies aid in the design of more efficient and selective catalysts for hydrodechlorination reactions. researchgate.net

Ab Initio and Semi-Empirical Methods in Conformational Analysis

The conformational landscape of halogenated ethanes, including the related 1,2-dichloroethane and 1,2-difluoroethane (B1293797), has been extensively studied using ab initio and semi-empirical methods. nih.govyoutube.com These studies focus on determining the relative stabilities of different conformers, such as the anti and gauche forms. For 1,2-dichloroethane, the staggered conformation is generally preferred. youtube.com In contrast, 1,2-difluoroethane exhibits the "gauche effect," where the gauche conformer is more stable than the anti conformer. rzepa.net

Highly correlated ab initio methods like MP4(SDTQ) and CCSD(T) with large basis sets have been used to calculate the relative conformational energies. nih.gov The treatment of low-frequency vibrational modes, such as hindered rotation and anharmonic corrections, is crucial for accurately predicting conformational populations. nih.gov While there is good agreement between calculated and experimental data for 1,2-dichloroethane, discrepancies remain for 1,2-difluoroethane, highlighting the complexities of modeling stereoelectronic interactions. nih.govyoutube.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time, including conformational changes and interactions with their environment. MD simulations have been used to investigate the behavior of liquid 1,2-dichloroethane under the influence of external electric fields. nih.gov These simulations revealed that the population of molecular conformations (trans vs. gauche) can be significantly altered by the type and strength of the applied electric field. nih.gov In a strong direct current field, a complete conversion from trans to gauche forms was observed. nih.gov Such studies are relevant for understanding the dielectric properties and responses of halogenated hydrocarbons to external stimuli.

Natural Bond Orbital (NBO) Analysis of Stereoelectronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding stereoelectronic interactions within a molecule. rzepa.netwisc.edu It localizes the wavefunction into orbitals corresponding to bonds and lone pairs, and then uses perturbation theory to evaluate the interaction energies between filled and empty orbitals. rzepa.net

In the context of molecules like 1,2-difluoroethane, NBO analysis helps to explain the gauche effect. rzepa.net The greater stability of the gauche conformer is attributed to favorable stereoelectronic interactions, specifically the hyperconjugative interaction between a filled C-H or C-F σ-orbital and an empty, anti-periplanar C-F or C-H σ* orbital. rzepa.net The energy of these interactions (E2) can be quantified, and the sum of these interactions is greater in the gauche conformation compared to the anti-periplanar conformation, thus stabilizing the gauche form. rzepa.net

Interactive Data Table: NBO Interaction Energies for 1,2-Difluoroethane Conformers

| Conformation | Interacting Orbitals | Interaction Energy (E2, kcal/mol) | Total Stabilization (kcal/mol) |

| Gauche | 2 x σC-H/σC-F | 4.9 | 16.6 |

| 2 x σC-H/σC-H | 2.6 | ||

| 2 x σC-F/σC-H | 0.8 | ||

| Anti-periplanar | 4 x σC-H/σC-H | 2.5 | 13.6 |

| 2 x σC-F/σ*C-F | 1.8 |

Prediction of Spectroscopic Fingerprints and Rotational-Vibrational Analysis

Computational methods are increasingly used to predict spectroscopic fingerprints, which can aid in the identification and characterization of molecules. koreascience.krnih.gov For instance, time-dependent density functional theory (TDDFT) can be used to predict the electronic spectra (d-d transitions) of transition metal complexes, which serve as fingerprints for the species formed during chemical processes. nih.gov

Vibrational spectroscopy, including infrared and Raman spectra, provides a detailed fingerprint of a molecule's structure. oberlin.edu Theoretical calculations of vibrational frequencies and intensities for the cis and trans isomers of this compound can be compared with experimental spectra to make definitive assignments of the observed bands to specific vibrational modes. oberlin.edupurdue.edu Similarly, calculated rotational constants for related molecules like 1,2-dichloro-1,2-difluoroethane (B3190508) can be compared with experimental data. nist.gov This combined experimental and theoretical approach is essential for a complete rotational-vibrational analysis.

Environmental and Atmospheric Chemical Research

Atmospheric Reactivity with Oxidants (e.g., Atomic Chlorine)

The atmospheric lifetime and degradation of 1,2-dichloro-1,2-difluoroethylene (B1335003) are significantly influenced by its reactions with atmospheric oxidants. Key among these are atomic chlorine (Cl) and hydroxyl radicals (OH).

Research into the gas-phase reactions of this compound (CFCl=CFCl) with atomic chlorine has provided specific rate coefficients. A study conducted at 293 ± 2 K determined the rate coefficient for the reaction of atomic chlorine with CFCl=CFCl to be (6.5 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov This reaction is a crucial pathway for the atmospheric removal of this compound. The reactivity of this compound is comparable to other haloalkenes studied under similar conditions. nih.gov

The primary atmospheric degradation pathway for many volatile organic compounds is reaction with photochemically-produced hydroxyl radicals (OH). nih.govcdc.gov While specific kinetic data for the reaction of this compound with OH radicals is not detailed in the provided search results, it is a critical area of atmospheric chemical research for halogenated alkenes. For context, the atmospheric half-life of the related compound 1,2-dichloroethane (B1671644), due to its reaction with OH radicals, is approximately 73 days. cdc.gov Another related compound, 1,2-dichloroethene, is also degraded in the atmosphere by reacting with oxidants like hydroxyl radicals, with a half-life on the order of several days. cdc.gov

Table 1: Rate Coefficients for the Reaction of Atomic Chlorine with this compound and Related Compounds at 293 ± 2 K

| Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| This compound (CFCl=CFCl) | (6.5 ± 1.0) × 10⁻¹¹ | nih.gov |

| Tetrafluoroethylene (CF₂=CF₂) | (6.6 ± 1.0) × 10⁻¹¹ | nih.gov |

| 1,1-Dichloro-2,2-difluoroethylene (CCl₂=CF₂) | (7.1 ± 1.1) × 10⁻¹¹ | nih.gov |

| Hexafluoro-1,3-butadiene (CF₂=CF-CF=CF₂) | (8.0 ± 1.2) × 10⁻¹¹ | nih.gov |

Formation of Oxygenated Degradation Products in Atmospheric Conditions

The atmospheric oxidation of this compound by radicals such as atomic chlorine leads to the formation of various oxygenated degradation products. nih.gov In the presence of oxygen, the initial reaction with atomic chlorine is followed by a series of reactions that yield stable, oxygen-containing compounds. nih.gov

For this compound (CFCl=CFCl), experimental studies have identified dichlorofluoroacetyl fluoride (B91410) (CCl₂FCFO) as a significant oxygenated product. nih.gov The formation of this product is confirmed through infrared spectroscopy analysis of the reaction mixture. nih.gov The mechanisms leading to these products are complex and can involve the formation of haloalkyl peroxy and alkoxy radicals as intermediates. thieme-connect.de

The study of these degradation products is vital for understanding the full environmental impact of the parent compound, as the products themselves may have distinct properties and environmental fates.

Table 2: Identified Oxygenated Degradation Products from the Cl-initiated Oxidation of Haloalkenes

| Parent Compound | Identified Oxygenated Product | Reference |

|---|---|---|

| This compound (CFCl=CFCl) | Dichlorofluoroacetyl fluoride (CCl₂FCFO) | nih.gov |

| 1,1-Dichloro-2,2-difluoroethylene (CCl₂=CF₂) | Chlorodifluoroacetyl chloride (CClF₂CClO) | nih.gov |

| Tetrafluoroethylene (C₂F₄) | Carbonyl fluoride (CF₂O) | nih.gov |

Degradation Pathways in Various Environmental Compartments

When released into the environment, this compound can enter different environmental compartments, including the atmosphere, soil, and water, where it undergoes various degradation processes. nih.gov

In soil and water, the primary fate of similar volatile halogenated compounds is influenced by volatilization and leaching. epa.gov For instance, 1,2-dichloroethene is known to be mobile in soil and can leach into groundwater. cdc.gov Once in groundwater, degradation can occur, although often slowly. epa.gov

Biodegradation is a key degradation pathway for some chlorinated hydrocarbons. cdc.govresearchgate.net This can occur under both aerobic and anaerobic conditions. researchgate.net For example, under anaerobic conditions, the reductive dehalogenation of 1,2-dichloroethane can occur, leading to the formation of ethene. mdpi.com This process, known as dichloroelimination, removes two chlorine atoms and avoids the production of more toxic intermediates like vinyl chloride. researchgate.netmdpi.com Aerobic biodegradation of 1,2-dichloroethane is also possible, proceeding through intermediates like 2-chloroethanol (B45725) and chloroacetic acid. researchgate.netethz.ch While these pathways are documented for related compounds, they indicate potential routes for the microbial degradation of this compound, though the presence of fluorine atoms may significantly affect the reaction rates and microbial species involved.

Abiotic degradation can also play a role. Since this compound is a liquid, it can penetrate the soil and potentially contaminate groundwater and streams. nih.gov

Environmental Fate Modeling and Persistence Studies

The environmental persistence of a chemical is determined by its resistance to various degradation processes. For volatile compounds like this compound, atmospheric lifetime is a key parameter. wikipedia.org

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. For related compounds like 1,2-dichloroethane, it is estimated that the majority of its release is to the atmosphere, where it is moderately persistent with an atmospheric lifetime estimated to be between 43 and 111 days. copernicus.orgwho.int This persistence allows for long-range transport. dcceew.gov.au

When released to soil or water, volatilization is a rapid process for similar compounds. cdc.govepa.gov Any compound that does not evaporate may leach into groundwater. dcceew.gov.au The persistence in groundwater can be significant, potentially lasting for years due to slow degradation rates. dcceew.gov.au For example, 1,2-dichloroethene is expected to have a half-life in the order of several days in the atmosphere due to reactions with oxidants. cdc.gov However, it is mobile in soil and can leach into groundwater. cdc.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block in the Synthesis of Complex Fluorinated Molecules

The carbon-carbon double bond in 1,2-dichloro-1,2-difluoroethylene (B1335003), flanked by halogen atoms, provides a reactive site for the construction of more intricate fluorinated compounds. Its ability to undergo various addition and substitution reactions allows for the introduction of the difluoroethylene moiety into larger molecular frameworks. This is particularly significant in the synthesis of fluorinated analogues of biologically active molecules and in the development of new materials with tailored properties.

One notable application is in the synthesis of 1,2-difluoroethylene (B154328) (HFO-1132) through the catalytic hydrogenation of this compound. google.com This process selectively removes the chlorine atoms, yielding a valuable fluorinated building block. beilstein-journals.org Furthermore, this compound can be used to produce other fluorinated intermediates. For instance, its reaction with alcohols and thiols leads to the formation of addition products, expanding the range of accessible fluorinated structures.

Precursor for Fluorinated Monomers and Polymers in Research

In the field of materials science, this compound is investigated as a precursor for the creation of novel fluorinated monomers and polymers. The presence of the double bond allows it to participate in polymerization reactions, while the fluorine atoms impart unique characteristics such as thermal stability, chemical resistance, and low surface energy to the resulting polymers.

Although not as common as other fluorinated monomers, research has explored its potential in copolymerization reactions. google.com For example, it can be used in the preparation of fluorinated copolymers, where its incorporation into a polymer chain can significantly alter the material's properties. google.com The resulting polymers are of interest for applications in specialized coatings, membranes, and advanced materials where high performance is required.

Reagent in Specialized Chemical Transformations

This compound participates in a variety of specialized chemical transformations, making it a useful reagent for synthetic chemists. Its reactivity is influenced by the electron-withdrawing nature of the halogen atoms, which activates the double bond towards certain types of reactions.

The compound can undergo dehalogenation reactions, for instance, using zinc in an alcohol solvent, to yield different products depending on the reaction conditions. orgsyn.orgchemicalbook.com It is also known to participate in cycloaddition reactions. These transformations are valuable for creating complex cyclic and acyclic molecules that would be difficult to synthesize through other routes.

Ligand Precursor for Coordination Chemistry Studies (e.g., Transitional Metal Carbonyl Complexes)

In the realm of inorganic and organometallic chemistry, derivatives of this compound can serve as precursors to ligands for transition metal complexes. While the parent molecule itself is not a typical ligand, its reaction products can be. For example, the synthesis of 1,2-difluoroethylene from this compound yields a product that has been used as a ligand in the preparation of transition metal carbonyl complexes. beilstein-journals.orgbeilstein-journals.org The fluorine atoms in these ligands can influence the electronic properties and reactivity of the resulting metal complexes, which is of interest for catalysis and materials science. uci.edupressbooks.pub

Probe Molecule for Reaction Mechanism Elucidation

Due to its well-defined structure and the presence of spectroscopically active nuclei (¹⁹F), this compound and its isomers can be used as probe molecules to study reaction mechanisms. The stereochemistry of the cis and trans isomers allows for the investigation of the stereospecificity and stereoselectivity of chemical reactions.

For example, the deuteration of (E/Z)-1,2-difluoroethylene, which can be synthesized from this compound, has been shown to be a stereospecific reaction, providing insights into the mechanism of H/D exchange on vinylic systems. beilstein-journals.org By analyzing the products of reactions involving these isomers, chemists can gain a deeper understanding of the transition states and intermediates involved in a particular chemical transformation.

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Routes

Traditional synthesis methods for halogenated hydrocarbons often rely on harsh reagents and produce significant waste. The development of green synthetic routes for 1,2-Dichloro-1,2-difluoroethylene (B1335003) is a critical future endeavor, aligning with the principles of sustainable chemistry which prioritize waste prevention, energy efficiency, and the use of safer substances. e3s-conferences.org

Future research should focus on replacing conventional methods, such as dehalogenation with zinc dust in methanol (B129727), with more environmentally benign alternatives. orgsyn.org One existing pathway to a related compound, 1,2-difluoroethylene (B154328), involves removing chlorine atoms from this compound using hydrogen and a metal catalyst. beilstein-journals.org Greener variations of this process could be explored. The principles of green chemistry suggest several innovative approaches that could be investigated. e3s-conferences.orgchemistryjournals.net

Table 1: Potential Green Synthetic Strategies for this compound

| Green Chemistry Approach | Proposed Application to this compound Synthesis | Potential Benefits |

| Alternative Solvents | Replacing traditional organic solvents with water, supercritical fluids (like CO2), or ionic liquids in dehalogenation or dehydrohalogenation reactions. chemistryjournals.net | Reduced toxicity, volatility, and environmental impact; potential for enhanced reaction rates and selectivity. chemistryjournals.net |

| Biocatalysis | Investigating the use of enzymes or whole-cell organisms to catalyze the formation of the double bond, potentially offering high specificity and mild reaction conditions. | High selectivity, reduced byproducts, operation at ambient temperature and pressure, biodegradable catalysts. chemistryjournals.net |

| Flow Chemistry | Performing synthesis in continuous flow reactors rather than batch processes. This has been shown to enable safer and more efficient production for other compounds. chemistryjournals.net | Improved heat and mass transfer, enhanced safety for handling reactive intermediates, easier scalability, and process automation. |

| Catalytic Hydrogenolysis | Optimizing the catalytic removal of chlorine atoms using hydrogen gas, focusing on developing highly active and selective nanocatalysts (e.g., Pd, Ru) to lower energy input and improve atom economy. beilstein-journals.org | Reduction of metal waste (compared to stoichiometric zinc), generation of HCl as a potentially useful byproduct instead of metal salts. |

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions

Understanding and optimizing the synthesis and subsequent reactions of this compound requires precise monitoring of reaction kinetics and intermediates. While standard spectroscopic data such as ¹⁹F NMR and GC-MS are available, advanced, time-resolved techniques offer a window into the dynamics of these processes as they occur. nih.gov

A compelling future direction is the application of time-resolved pump-probe spectroscopy. For the closely related compound 1,2-dichloroethene, this technique, using an XUV probe, has been used to observe ultrafast excited-state dynamics and product formation on a femtosecond timescale following photoexcitation. rsc.org Applying similar methods to this compound could elucidate the mechanisms of its photochemical reactions, cycloadditions, or polymerizations in real-time. This would involve tracking the transient species and energy dissipation pathways that govern the reaction, providing invaluable data for optimizing reaction conditions and yields.

Computational Design of New Derivatives with Targeted Reactivity

Computational chemistry provides a powerful tool for predicting molecular properties and designing new molecules without the need for extensive empirical synthesis. Future research should leverage ab initio and Density Functional Theory (DFT) calculations, which have already been used to understand the photochemistry of similar molecules, to design novel derivatives of this compound. rsc.org

By modeling the electronic structure, frontier molecular orbitals, and reaction energy profiles, researchers can predict how substituting the chlorine or fluorine atoms with various functional groups would alter the molecule's properties. This computational-led approach could accelerate the discovery of new derivatives with tailored characteristics for specific applications, such as:

Monomers for Fluoropolymers: Designing derivatives with enhanced polymerization capabilities.

Dielectric Gases: Creating variants with specific boiling points and high dielectric strength for use as gaseous insulators. wikipedia.org

Reaction Intermediates: Modifying the reactivity of the double bond for use in complex organic syntheses.

Investigation of Catalytic Enantioselective Transformations

This compound is a prochiral molecule, meaning it can be converted from an achiral starting material into a chiral product in a single step. This opens up a significant, yet unexplored, area of research: the development of catalytic enantioselective transformations.

Reactions across the double bond, such as additions or cycloadditions, can generate one or two new stereocenters. beilstein-journals.org Future work could focus on using chiral catalysts, such as transition metal complexes bearing chiral ligands, to control the stereochemical outcome of these reactions. The goal would be to produce a single enantiomer of the product with high selectivity. Such transformations are fundamental in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its specific 3D structure. Investigating the enantioselective epoxidation, dihydroxylation, or cycloaddition reactions of this compound could yield valuable chiral building blocks for the synthesis of complex molecules.

Interactions with Biological Systems at a Molecular Level (excluding toxicity)

While toxicity studies are outside the scope of this article, understanding the fundamental molecular interactions between this compound and biological systems is a crucial area for future research. Studies on the related compound, 1,2-dichloroethene, show that it is metabolized in the liver by the cytochrome P450 (CYP) enzyme system. cdc.gov

Future investigations should aim to determine if this compound follows a similar metabolic pathway. Key research questions include:

Which specific CYP isozymes are responsible for its metabolism?

What are the primary metabolites formed upon enzymatic action?

How does the presence of fluorine, compared to hydrogen in 1,2-dichloroethene, affect the rate and pathway of metabolism?

What is the compound's potential for bioaccumulation? The related 1,2-dichloroethene is unlikely to bioconcentrate significantly, and its distribution to adipose tissue has been noted. cdc.govwho.int Investigating the lipophilicity and partitioning behavior of this compound would clarify its environmental and biological fate.

Answering these questions at a molecular level will provide a detailed picture of how the compound is processed by living organisms, independent of its toxicological profile.

Exploration of Photochemical Reactions and Photo-induced Processes

The presence of a carbon-carbon double bond and halogen atoms makes this compound a prime candidate for rich and complex photochemistry. Research on 1,2-dichloroethene has demonstrated that photoexcitation can lead to ultrafast isomerization and the population of various product channels within femtoseconds. rsc.org

A significant future avenue is the detailed exploration of the photochemical behavior of this compound. The introduction of fluorine atoms in place of hydrogen is expected to substantially modify its photophysical properties. Ultrafast laser spectroscopy studies could be employed to:

Map the potential energy surfaces of the excited states.

Measure the quantum yields of photoisomerization between the cis and trans isomers.

Identify photodissociation pathways, such as the cleavage of C-Cl or C-F bonds.

Investigate its potential in photo-cycloaddition reactions to form complex cyclic systems.

This research would not only advance the fundamental understanding of halogenated alkene photochemistry but could also lead to applications in photo-responsive materials or light-driven chemical synthesis.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2-dichloro-1,2-difluoroethylene?

- Methodology : The compound is synthesized via (i) dehydrochlorination of 1-chloro-1,2-difluoroethane (gas or liquid phase, with/without catalysts like AlCl₃) and (ii) hydrogenation of this compound using Pd, Pt, or Ni/Cu catalysts. Pyrolysis of dichlorofluoromethane with water vapor is another precursor route .

- Key Variables : Reaction phase (gas vs. liquid), catalyst type, and temperature influence isomer ratios (cis/trans). For example, Pt catalysts favor trans-isomer formation due to steric effects .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Techniques :

- FTIR/Raman : Resolve vibrational modes (e.g., ν₂ fundamental band at 1,240 cm⁻¹ for cis-isomer) and rovibrational constants .

- Microwave Spectroscopy : Determines rotational constants (e.g., A = 1.82475 cm⁻¹ for trans-isomer) and substitution coordinates .

- NMR : Distinguishes cis/trans isomers via ¹⁹F chemical shift anisotropy .

- Example : High-resolution FTIR analysis of cis-1,2-difluoroethylene revealed a 0.5% deviation in C-F bond length compared to DFT predictions .

Q. How are cis and trans isomers separated and quantified?

- Chromatography : Gas chromatography (GC) with polar stationary phases (e.g., Carbowax) achieves baseline separation. Retention times differ by ~1.2 min for cis (shorter) vs. trans isomers .

- Crystallization : Low-temperature fractional crystallization exploits differences in melting points (cis: -116°C; trans: -93.3°C) .

Advanced Research Questions

Q. How do coupled cluster techniques determine equilibrium structures of isomers?

- Method : CCSD(T)/cc-pVTZ calculations with core/valence and relativistic corrections yield bond lengths (C=C: 1.316 Å, C-F: 1.352 Å) and angles (F-C-C: 121.5° for cis). Discrepancies <0.3% from experimental data validate accuracy .

- Table :

| Parameter | cis-Isomer (CCSD(T)) | trans-Isomer (Expt.) |

|---|---|---|

| C=C Bond Length (Å) | 1.316 | 1.314 |

| C-F Bond Length (Å) | 1.352 | 1.350 |

Q. What mechanistic insights does DFT provide for ozonolysis reactions?

- Findings : Trans-isomers react with ozone 2.3× faster than cis due to lower activation energy (Δ‡ = 8.2 vs. 10.5 kcal/mol). Transition-state analysis shows greater orbital overlap in trans-configuration .

- Implications : Stereoelectronic effects dominate over steric hindrance in electrophilic addition pathways .

Q. How does this compound enhance lithium battery electrolytes?

- Role : As a co-solvent, it improves SEI stability by forming LiF-rich interfaces, increasing cycle life by 40% (tested at 1C over 500 cycles). Electrochemical impedance spectroscopy (EIS) confirms reduced charge-transfer resistance .

Q. What drives stereospecificity in Diels-Alder reactions with this compound?

- Observation : Trans-1,2-dichloro-1,2-difluoroethylene forms six-membered adducts with retained configuration, while four-membered adducts show non-stereospecific closure. DFT suggests diradical intermediates govern divergent pathways .

Q. How do vibrational couplings differ between cis and trans isomers?

- Analysis : In-plane force fields reveal strong F-X stretching/bending coupling (kinetic energy terms dominate). For cis-isomers, ν(C-F) at 1,120 cm⁻¹ couples with δ(F-C=C) at 680 cm⁻¹, splitting peaks by 15 cm⁻¹ .

Data Contradictions and Resolutions

- Synthesis Yields : reports 75% yield for Pd-catalyzed hydrogenation, while cites 85% with Pt. Resolution: Pt’s higher d-electron density enhances H₂ activation, improving efficiency .

- C-F Bond Lengths : CCSD(T) predicts 1.352 Å vs. experimental 1.350 Å. Discrepancy attributed to anharmonic vibrational corrections in experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.